4-(3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C28H20Cl3N3O4 and its molecular weight is 568.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline core substituted with a hydroxyl group and a pyrazole moiety, along with a 4-oxobutanoic acid group. The presence of chlorine and dichlorophenyl groups may influence its biological properties by enhancing lipophilicity and modulating interactions with biological targets.
Research indicates that compounds with similar structures may exhibit various biological activities, including:
- Antimicrobial Activity : Compounds containing 4-oxobutanoic acid derivatives have shown promising antifungal and antibacterial properties. For instance, derivatives synthesized from chiral 4-oxobutanoic acid demonstrated significant inhibition against various microbial strains, suggesting a potential for developing new antimicrobial agents .
- Enzyme Inhibition : The compound's structure suggests potential inhibitory effects on key enzymes involved in metabolic pathways. For example, derivatives of 4-oxobutanoic acid have been studied for their ability to inhibit kynurenine 3-hydroxylase (KYN 3-OHase), an enzyme implicated in neurodegenerative diseases .
Antimicrobial Studies
A study investigating the antimicrobial activities of amide derivatives from similar structures found that certain compounds exhibited excellent antifungal activity against Aspergillus fumigatus and Helminthosporium sativum . The results indicated that modifications in the side chains significantly affected the antimicrobial potency.
Enzyme Inhibition Studies
A structure-activity relationship (SAR) analysis revealed that variations in the substituents on the 4-oxobutanoic backbone led to significant differences in inhibitory activity against KYN 3-OHase. For example, specific substitutions enhanced potency, with some compounds showing IC50 values as low as 0.305 µM .
Case Study 1: Kynurenine Pathway Inhibition
In a detailed study on kynurenine pathway inhibitors, several derivatives of 4-oxobutanoic acid were synthesized and tested. The most potent inhibitors were identified with IC50 values indicating strong efficacy in blocking KYN 3-OHase activity. These findings suggest potential applications in treating conditions associated with dysregulation of the kynurenine pathway, such as depression and neurodegeneration .
Case Study 2: Antifungal Activity
Another investigation focused on the synthesis of amides from chiral 4-oxobutanoic acid derivatives. The results demonstrated that certain amides had remarkable antifungal activity, outperforming traditional antifungal agents in specific assays . This highlights the therapeutic potential of structurally diverse derivatives.
Summary of Findings
The biological activity of This compound is supported by various studies indicating its potential as an antimicrobial agent and enzyme inhibitor. The following table summarizes key findings related to its biological activities:
Activity Type | Target Enzyme/Microbe | IC50/Effectiveness |
---|---|---|
Antimicrobial | Aspergillus fumigatus | Excellent inhibition |
Antimicrobial | Helminthosporium sativum | Excellent inhibition |
Enzyme Inhibition | Kynurenine 3-hydroxylase | IC50 = 0.305 µM |
属性
IUPAC Name |
4-[5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20Cl3N3O4/c29-16-7-9-21-19(12-16)26(15-4-2-1-3-5-15)27(28(38)32-21)22-14-23(18-8-6-17(30)13-20(18)31)34(33-22)24(35)10-11-25(36)37/h1-9,12-13,23H,10-11,14H2,(H,32,38)(H,36,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLNFLBROBFBSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)CCC(=O)O)C5=C(C=C(C=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20Cl3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。